1-Chloro-3-(4-nitrophenoxy)benzene
Overview
Description
1-Chloro-3-(4-nitrophenoxy)benzene: is a chemical compound that belongs to the family of nitrophenyl ethers. It is characterized by the presence of a chlorophenyl group and a nitrophenyl group connected through an ether linkage. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(4-nitrophenoxy)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of m-chlorophenol and p-nitrophenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ether product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The ether linkage can be cleaved by nucleophiles such as hydroxide ions, leading to the formation of m-chlorophenol and p-nitrophenol.
Reduction: The nitro group in p-nitrophenyl ether can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The chlorophenyl group can undergo oxidation to form corresponding chlorobenzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: m-Chlorophenol and p-nitrophenol.
Reduction: m-Chlorophenyl p-aminophenyl ether.
Oxidation: m-Chlorobenzoic acid derivatives.
Scientific Research Applications
1-Chloro-3-(4-nitrophenoxy)benzene has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Drug Development: The compound’s unique structure makes it a valuable starting material for the development of pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Environmental Research: The compound is studied for its potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The chlorophenyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
p-Nitrophenyl chloroformate: This compound shares the nitrophenyl group with 1-Chloro-3-(4-nitrophenoxy)benzene and is used in similar applications.
4-Nitrophenol: Another compound with a nitrophenyl group, used as an intermediate in organic synthesis and as a pH indicator.
Chlorophenesin: A phenol ether with antifungal properties, used in medical applications.
Uniqueness: this compound is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound with applications in various fields, from organic synthesis to drug development and environmental research.
Properties
IUPAC Name |
1-chloro-3-(4-nitrophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUAYIJJIQXNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177582 | |
Record name | Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2303-23-3 | |
Record name | 1-Chloro-3-(4-nitrophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2303-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, m-chlorophenyl p-nitrophenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Chlorophenyl p-nitrophenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-3-(4-nitrophenoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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